(R)-Spiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
®-Spiro[indoline-3,3’-pyrrolidin]-2-one is a chiral compound featuring a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Spiro[indoline-3,3’-pyrrolidin]-2-one typically involves catalytic asymmetric reactions. One common method includes the use of chiral catalysts to induce the formation of the spirocyclic structure with high enantioselectivity. For instance, the catalytic asymmetric preparation of pyrroloindolines, which are structurally related to ®-Spiro[indoline-3,3’-pyrrolidin]-2-one, involves the use of chiral phosphoric acids and gold catalysts under mild conditions .
Industrial Production Methods: Industrial production of ®-Spiro[indoline-3,3’-pyrrolidin]-2-one may involve scalable catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-Spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
®-Spiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of ®-Spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrroloindolines: Structurally related compounds with similar spirocyclic frameworks.
Indole Derivatives: Compounds containing the indole moiety, which is a common structural motif in many natural products and pharmaceuticals
Uniqueness: ®-Spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific chiral configuration and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
(3R)-spiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSHLSLQUHZOMV-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]12C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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